Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-
Overview
Description
Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities . The presence of the imidazole ring in its structure makes it an important compound in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and phenacyl bromide . For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown significant biological activities, including antibacterial, antifungal, and anticancer properties . The compound is also used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets . In the industry, it is utilized in the production of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways in biological systems . The imidazole ring in its structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is crucial for its mechanism of action.
Comparison with Similar Compounds
Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- can be compared with other cyanoacetamide derivatives and imidazole-containing compounds. Similar compounds include N-(2-nitrophenyl)acetamide and 2-cyano-N-(2-nitrophenyl)acetamide . These compounds share similar synthetic routes and chemical reactivity but differ in their biological activities and applications . The presence of the amino and cyano groups in Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- makes it unique, as these functional groups enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
N-(5-amino-4-cyanoimidazol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-4(12)10-11-3-9-5(2-7)6(11)8/h3H,8H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKBBYNBZSCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC(=C1N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447582 | |
Record name | Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141563-17-9 | |
Record name | Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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